molecular formula C21H22N2O2S2 B11600387 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol

2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol

Cat. No.: B11600387
M. Wt: 398.5 g/mol
InChI Key: OYSDPVJJYOUFDN-UHFFFAOYSA-N
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Description

2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol is a complex organic compound characterized by its unique structure, which includes a quinoline core fused with a dithiolo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Dithiolo Ring: The dithiolo ring is introduced via a cyclization reaction involving a suitable dithiol and the quinoline derivative.

    Ethoxy and Methyl Substitutions: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

    Final Assembly: The final compound is assembled through a condensation reaction between the quinoline-dithiolo intermediate and 5-methylphenol under acidic or basic conditions, depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties due to the presence of the dithioloquinoline system. It can serve as a ligand in coordination chemistry, forming complexes with various metals.

Biology

Biologically, derivatives of this compound have shown potential as kinase inhibitors, which are crucial in regulating various cellular processes. This makes them candidates for anti-cancer drug development .

Medicine

In medicine, the compound’s derivatives are being explored for their anti-inflammatory and antimicrobial properties. Their ability to inhibit specific enzymes and pathways makes them promising therapeutic agents.

Industry

Industrially, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. The dithioloquinoline system can bind to the active site of these enzymes, inhibiting their activity. This inhibition can disrupt various signaling pathways, leading to the desired therapeutic effects, such as the suppression of tumor growth in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Similar structure but lacks the ethoxy and methylphenol groups.

    8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group and the 5-methylphenol moiety in 2-{[(1E)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-5-methylphenol provides unique electronic and steric properties. These modifications can enhance its binding affinity to molecular targets and improve its overall bioactivity compared to similar compounds.

Properties

Molecular Formula

C21H22N2O2S2

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-5-methylphenol

InChI

InChI=1S/C21H22N2O2S2/c1-5-25-13-7-9-15-14(11-13)18-19(21(3,4)23-15)26-27-20(18)22-16-8-6-12(2)10-17(16)24/h6-11,23-24H,5H2,1-4H3

InChI Key

OYSDPVJJYOUFDN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)C)O)SS3)(C)C

Origin of Product

United States

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